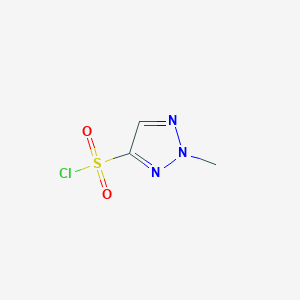

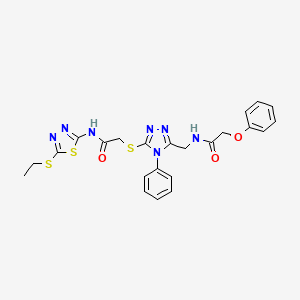

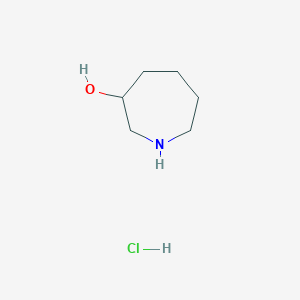

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has potential applications in the field of medicinal chemistry due to its ability to interact with specific receptors in the body.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

An innovative approach to synthesizing new 1,4-diazepin-2-one derivatives starting from amino acids such as glycine or alanine has been developed. This method involves a key cyclization step facilitated by the formation of N-acylnitrenium ions and their subsequent intramolecular trapping by an (hetero)aromatic ring, promoting an aromatic amidation process that retains enantiomeric purity when optically pure methoxyamide precursors are utilized (Correa et al., 2003).

Development of σ Receptor Ligands with Potential Therapeutic Applications

Research into bicyclic σ receptor ligands, derived from (R)- and (S)-glutamate, has led to compounds demonstrating high σ1 receptor affinity. These ligands, particularly methyl ethers, have shown significant cytotoxic activity against various human tumor cell lines, suggesting a promising avenue for the development of new cancer therapies (Geiger et al., 2007).

Exploration of Cyclopropenation for Bioactive Compound Synthesis

The synthesis of cis-disubstituted cyclopropanes through asymmetric catalytic cyclopropenation, using diethoxypropyne and methyl diazoacetate, has been explored. This method allows for the production of dehydroamino acids and dictyopterene C′, showcasing a versatile technique for creating bioactive molecules with potential pharmaceutical applications (Imogaı̈ et al., 1998).

Investigation of Metal Carbene Precursors for Organic Synthesis

A study on 4-diazoisochroman-3-imines has unveiled their utility as metal carbene precursors, enabling the synthesis of novel isochromene derivatives through formal cycloadditions. This research not only expands the toolbox for organic chemists but also opens new pathways for synthesizing complex organic frameworks (Ren et al., 2017).

Advances in Chiral Synthesis of Diazepanes

The chiral-pool synthesis strategy has been employed to create 1,4-diazepanes with varied substituents, demonstrating the versatility of this approach in generating compounds with significant σ1 receptor affinity. This research contributes to the understanding of the σ1 pharmacophore and offers potential leads for drug development (Fanter et al., 2017).

properties

IUPAC Name |

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-18-11-6-14-13(17)16-8-3-7-15(9-10-16)12-4-2-5-12/h12H,2-11H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZWKGHACFFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCN(CC1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclobutyl-N-(2-methoxyethyl)-1,4-diazepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

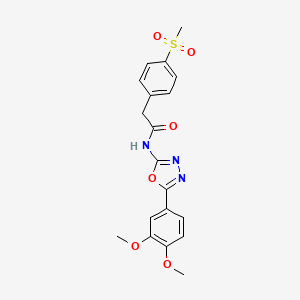

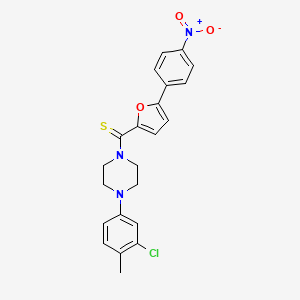

![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)

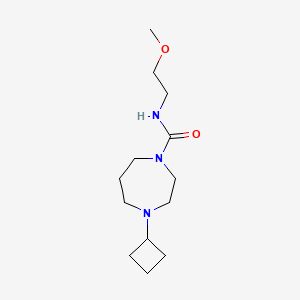

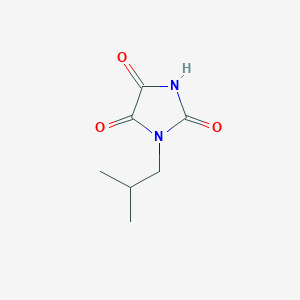

![N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2443110.png)

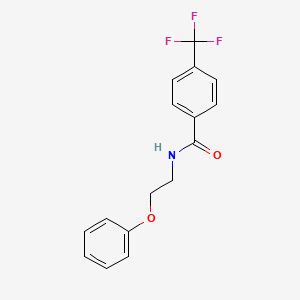

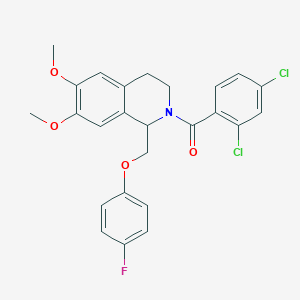

![Ethyl 4-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2443116.png)

![1-(2,4-dichlorobenzyl)-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2(1H)-pyridinone](/img/structure/B2443119.png)